Stavudine (d4T)

Description

BenchChem offers high-quality Stavudine (d4T) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stavudine (d4T) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

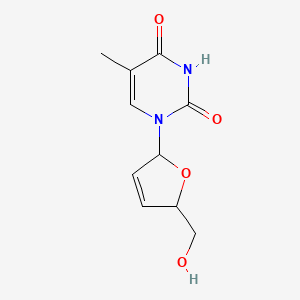

IUPAC Name |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLLVCARDGLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859788 | |

| Record name | 1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stavudine (d4T): An In-depth Analysis of its Mechanism of Action in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stavudine (B1682478) (2',3'-didehydro-2',3'-dideoxythymidine), commonly known as d4T, is a synthetic thymidine (B127349) nucleoside analogue that has played a significant role in the history of antiretroviral therapy.[1][2] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, its primary therapeutic effect is the potent inhibition of human immunodeficiency virus (HIV) replication.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Stavudine's anti-HIV activity, its intracellular activation, the basis of viral resistance, and its associated toxicities. Detailed experimental methodologies and quantitative data are presented to offer a complete resource for the scientific community.

Intracellular Activation and Phosphorylation Pathway

Stavudine is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[1][4] This bioactivation is a three-step process mediated by host cellular kinases, converting Stavudine into its mono-, di-, and ultimately, its active triphosphate form, Stavudine triphosphate (d4T-TP).[1][4][5] The efficiency of this phosphorylation cascade is a critical determinant of the intracellular concentration of d4T-TP and, consequently, the drug's antiviral potency.[1] The initial and likely rate-limiting step is the conversion to Stavudine monophosphate, catalyzed by thymidine kinase.[4][6] Subsequent phosphorylations are carried out by thymidylate kinase and nucleoside diphosphate (B83284) kinase.[4]

Caption: Intracellular phosphorylation pathway of Stavudine (d4T).

Core Mechanism of HIV Reverse Transcriptase Inhibition

The active metabolite, d4T-TP, is a structural analogue of the natural substrate deoxythymidine triphosphate (dTTP).[3] Its anti-HIV effect is exerted through two primary mechanisms targeting the HIV reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into proviral DNA.[3]

-

Competitive Inhibition: d4T-TP competes with the endogenous dTTP for the active site of HIV RT.[3][5][7] The binding of d4T-TP to the enzyme prevents the incorporation of the natural nucleotide, thereby inhibiting DNA synthesis.[8][9]

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, Stavudine acts as a chain terminator.[3][5][7] It lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide.[3] This premature termination of the growing DNA chain effectively halts the replication process.[1][3]

Caption: Dual mechanism of Stavudine-mediated HIV RT inhibition.

Quantitative Data

Pharmacokinetic Properties

Stavudine is characterized by rapid oral absorption and good bioavailability.[4][7][10] It exhibits negligible binding to plasma proteins and is primarily eliminated unchanged in the urine.[7][10]

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 82% - 100% | [4][11] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [8] |

| Elimination Half-life (t1/2) | 0.8 - 1.5 hours (adults) | [7][12] |

| Volume of Distribution (Vd) | 46 - 58 L | [10][12] |

| Plasma Protein Binding | Negligible | [7][10] |

| Primary Route of Elimination | Renal (~40% as unchanged drug) | [7][10] |

Inhibitory Constants

The inhibitory activity of Stavudine's active triphosphate form (d4T-TP) against HIV reverse transcriptase has been quantified through various kinetic studies.

| Parameter | Enzyme/System | Value | Reference |

| Ki (d4T-TP) | HIV-1 Reverse Transcriptase | 0.0083 - 0.032 µM | [8][9] |

| EC50 | HIV-1 Replication (human PBMCs) | 8.8 nM | [13] |

| Mean IC50 (Wild-Type Virus) | HIV-1 Drug Susceptibility Assay | 1.2 µM | [14] |

Mechanisms of Resistance

Although highly effective, the emergence of drug-resistant HIV-1 strains is a significant challenge. Resistance to Stavudine is typically low-level and often part of a cross-resistance profile to other NRTIs.[5][14] The primary mechanisms involve specific mutations in the viral reverse transcriptase gene.

-

Thymidine Analogue Mutations (TAMs): Mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E contribute to resistance.[14] These mutations are often associated with an ATP-dependent mechanism, analogous to pyrophosphorolysis, where the RT enzyme can excise the incorporated chain-terminating drug.[14][15]

-

Q151M and V75T Mutations: These mutations can reduce the binding affinity of d4T-TP to the reverse transcriptase, a mechanism that appears to be independent of ATP.[14][15]

-

Codon 69 Insertions: Insertions in this region of the RT gene, particularly in combination with TAMs, can also confer resistance to Stavudine.[14]

Mitochondrial Toxicity

A major limitation of Stavudine therapy is its association with mitochondrial toxicity, which can manifest as peripheral neuropathy, lactic acidosis, hepatic steatosis, and lipoatrophy.[3][5][16][17] This toxicity stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol-γ) by d4T-TP.[4][10][17][18] Pol-γ is the sole DNA polymerase in mitochondria, and its inhibition leads to the depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and subsequent cellular dysfunction.[19][20][21][22] Stavudine has been shown to induce severe mtDNA depletion in both white and brown adipocytes.[19]

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of d4T-TP against purified HIV-1 RT.

Objective: To determine the 50% inhibitory concentration (IC50) of Stavudine triphosphate (d4T-TP) against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxythymidine triphosphate (dTTP)

-

[³H]-dTTP (radiolabeled) or a non-radioactive detection system (e.g., using BrdUTP)

-

Stavudine triphosphate (d4T-TP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare a series of dilutions of d4T-TP in the assay buffer.

-

In a microtiter plate, combine the assay buffer, a fixed concentration of poly(rA)-oligo(dT) template-primer, and the various concentrations of d4T-TP.

-

Add a mixture of dTTP and [³H]-dTTP to each well.

-

Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Washing: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters multiple times with 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of RT inhibition versus the log concentration of d4T-TP. The IC50 value is determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

References

- 1. benchchem.com [benchchem.com]

- 2. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 5. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stavudine - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. stavudine (d4T) [glowm.com]

- 11. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. amsbio.com [amsbio.com]

- 14. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical mechanism of human immunodeficiency virus type 1 reverse transcriptase resistance to stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systematic review of clinical trials evaluating low doses of stavudine as part of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

- 18. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]

- 19. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. natap.org [natap.org]

The Rise and Fall of a Potent Antiretroviral: An In-depth Technical History of Stavudine (d4T)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stavudine (B1682478), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) that played a pivotal role in the early days of combination antiretroviral therapy for HIV/AIDS. First synthesized in the 1960s as a potential anticancer agent, its potent anti-HIV activity was discovered in the 1980s. This led to its rapid development and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1994, offering a critical therapeutic option at a time when the arsenal (B13267) against HIV was limited. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, clinical pharmacology, and eventual decline in the use of stavudine due to long-term toxicities. Detailed experimental methodologies, quantitative clinical trial data, and visualizations of key pathways and processes are presented to offer a thorough resource for researchers and drug development professionals.

Discovery and Initial Synthesis

Stavudine (2',3'-didehydro-3'-deoxythymidine) was first synthesized in 1966 by Jerome Horwitz and his team at the Michigan Cancer Foundation.[1] The initial synthesis was part of a broader exploration of nucleoside analogs as potential anticancer agents.

Experimental Protocol: Initial Synthesis of Stavudine

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of thymidine (B127349) is selectively protected, often with a trityl or a similar bulky protecting group, to prevent its participation in subsequent reactions.

-

Mesylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by conversion to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like pyridine.

-

Intramolecular Cyclization and Elimination: Treatment of the 3'-O-mesyl-5'-O-protected thymidine with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) induces an intramolecular cyclization to form a 2,3'-anhydrothymidine (B14821) intermediate. This is followed by an elimination reaction that introduces the 2',3'-double bond.

-

Deprotection: The protecting group on the 5'-hydroxyl is removed under acidic conditions to yield stavudine.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Discovery of Anti-HIV Activity

Experimental Protocol: In Vitro Anti-HIV Activity Assays

The initial evaluation of stavudine's anti-HIV activity involved in vitro cell culture assays. A general protocol for such an assay is as follows:

-

Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM, or H9) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Virus Stock Preparation: A stock of HIV-1 is prepared by infecting a T-cell line and harvesting the virus-containing supernatant, which is then titered to determine the concentration of infectious virus.

-

Antiviral Assay:

-

Cells are seeded in 96-well microtiter plates.

-

Serial dilutions of stavudine are added to the wells.

-

A standardized amount of HIV-1 is then added to infect the cells.

-

Control wells with no drug and uninfected cells are included.

-

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period of 4-7 days.

-

Assessment of Antiviral Activity: The extent of viral replication is determined by measuring a viral marker. Common methods include:

-

Reverse Transcriptase (RT) Activity Assay: The supernatant from each well is assayed for the activity of the viral reverse transcriptase enzyme. A reduction in RT activity in the presence of the drug indicates inhibition of viral replication.

-

p24 Antigen Capture ELISA: The concentration of the viral core protein p24 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in p24 levels signifies antiviral activity.

-

Syncytia Formation: For some cell lines, HIV infection leads to the formation of multinucleated giant cells called syncytia. The number of syncytia can be counted under a microscope to assess the extent of viral cytopathic effect and its inhibition by the drug.

-

-

Data Analysis: The concentration of stavudine that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Mechanism of Action

Stavudine is a thymidine nucleoside analog.[1] To exert its antiviral effect, it must be anabolically phosphorylated by host cellular enzymes to its active triphosphate form, stavudine triphosphate (d4T-TP).

d4T-TP acts as a competitive inhibitor of the HIV reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of stavudine prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.[2]

Signaling Pathway: Intracellular Phosphorylation of Stavudine

Caption: Intracellular phosphorylation of Stavudine to its active triphosphate form.

Preclinical and Clinical Development

Following the discovery of its potent in vitro anti-HIV activity, stavudine entered preclinical development, which was followed by a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in HIV-infected individuals.

Drug Development and Approval Timeline

Caption: Key milestones in the development and history of Stavudine (d4T).

Pharmacokinetics

Stavudine exhibits favorable pharmacokinetic properties, including rapid oral absorption and good bioavailability.

Table 1: Pharmacokinetic Parameters of Stavudine in Adults

| Parameter | Value | Reference |

| Oral Bioavailability | ~86% | [1] |

| Time to Peak Concentration (Tmax) | ~1 hour | [1] |

| Elimination Half-life | 1.0 - 1.6 hours | [1] |

| Protein Binding | Negligible | [1] |

| Primary Route of Elimination | Renal (primarily as unchanged drug) | [1] |

| CSF to Plasma Ratio | 16% - 97% | [1] |

Clinical Efficacy

Clinical trials demonstrated that stavudine, both as monotherapy and in combination with other antiretroviral agents, led to significant improvements in surrogate markers of HIV infection, namely an increase in CD4+ cell counts and a decrease in viral load.

Table 2: Summary of Key Clinical Trial Results for Stavudine

| Trial / Study | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |

| Phase I/II Dose-Ranging Study | 152 HIV-infected adults (CD4 ≤ 600) | d4T 0.1, 0.5, or 2.0 mg/kg/day | Significant dose-dependent increase in CD4 counts at 10 weeks. | [1] |

| Study AI455-019 (Phase III) | 822 HIV-infected adults with prior AZT therapy (CD4 50-500) | Switch to d4T vs. Continue AZT | Relative risk of disease progression of 0.75 for d4T group; significant increase in CD4 counts with d4T. | [1] |

| Pediatric Phase I/II Study | 37 HIV-infected children | d4T 0.125 to 4 mg/kg/day | Preliminary evidence of activity (increased CD4 counts, decreased p24 antigen). | [1] |

Safety and Tolerability

While initially considered well-tolerated, long-term use of stavudine revealed significant toxicities, which ultimately led to its decline in clinical practice.

Table 3: Incidence of Key Adverse Events Associated with Stavudine

| Adverse Event | Incidence | Notes | Reference |

| Peripheral Neuropathy | 15% - 21% | Dose-related; more frequent in advanced disease. | [1] |

| Lipoatrophy (Fat Wasting) | High incidence | A hallmark long-term toxicity. | [1] |

| Lactic Acidosis with Hepatic Steatosis | Rare but severe | Potentially fatal. | [1] |

| Pancreatitis | 1% - 3% | [1] | |

| Headache, Diarrhea, Nausea, Rash | Common | Generally mild to moderate. | [1] |

Decline in Use and Discontinuation

The significant long-term and irreversible side effects, particularly peripheral neuropathy and lipoatrophy, led to a re-evaluation of stavudine's risk-benefit profile.[1] With the advent of safer and better-tolerated NRTIs, the World Health Organization (WHO) recommended phasing out the use of stavudine in first-line therapy in 2009.[1] Subsequently, its use in resource-rich settings plummeted, and in 2018, Mylan Pharmaceuticals discontinued (B1498344) the manufacturing of stavudine capsules.[1]

Conclusion

Stavudine (d4T) represents a significant chapter in the history of antiretroviral therapy. Its discovery and rapid development provided a much-needed therapeutic option that saved countless lives during the height of the AIDS epidemic. The story of stavudine also serves as a crucial lesson in drug development, highlighting the importance of long-term post-marketing surveillance to fully characterize the safety profile of a new therapeutic agent. While its clinical use has been largely superseded by safer alternatives, the scientific journey of stavudine from a failed cancer drug to a potent antiretroviral offers valuable insights for the ongoing quest for novel and improved therapies for HIV and other diseases.

References

Stavudine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T), a synthetic thymidine (B127349) nucleoside analogue, has been a significant component in the landscape of antiretroviral therapy for the treatment of HIV-1 infection. Its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. A thorough understanding of its chemical structure and physicochemical properties is paramount for formulation development, analytical method validation, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth overview of the chemical and physical characteristics of Stavudine, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identification

Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[1] Its structure is characterized by a thymine (B56734) base attached to an unsaturated ribose sugar moiety, specifically a 2',3'-didehydro-3'-deoxyribofuranosyl group. This structural modification, the absence of the 3'-hydroxyl group, is key to its therapeutic action as it leads to the termination of the growing viral DNA chain.

| Identifier | Value |

| IUPAC Name | 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[2] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C=C--INVALID-LINK--CO[2] |

| InChI | InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1[2] |

| CAS Number | 3056-17-5[2] |

Below is a two-dimensional representation of the chemical structure of Stavudine, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of Stavudine is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.2 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 159-160 °C | [3] |

| Water Solubility | Approximately 83 mg/mL at 23 °C | [1] |

| n-Octanol/Water Partition Coefficient (logP) | -0.72 | |

| pKa (predicted) | 9.47 ± 0.10 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for regulatory submissions and for ensuring data reproducibility. The following sections outline standard experimental protocols that can be applied to characterize Stavudine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Stavudine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, heating at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has transitioned to a liquid is the end of the range.[5]

-

-

Reporting: The melting range is reported. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a fundamental property that influences its dissolution rate and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.

Methodology:

-

Preparation of Solutions: Saturated solutions of Stavudine are prepared by adding an excess amount of the solid drug to a series of aqueous buffers with pH values ranging from 1.2 to 6.8.[6][7]

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Sample Analysis:

-

Data Analysis: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three replicate determinations at each pH condition is recommended.[6]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it governs the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.

Methodology:

-

Sample Preparation: A solution of Stavudine is prepared in a suitable solvent, typically water or a co-solvent system if the solubility is low. The concentration should be sufficient for accurate measurement (e.g., 1 mM).[10]

-

Titration:

-

The solution is placed in a thermostatted vessel and the pH is measured using a calibrated pH electrode.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments.[10]

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

-

Data Analysis:

n-Octanol/Water Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning:

-

A known amount of Stavudine is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are then mixed in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the drug between the two immiscible liquids.

-

-

Phase Separation and Analysis:

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of Stavudine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[11]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Stavudine in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an active pharmaceutical ingredient like Stavudine.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and essential physicochemical properties of Stavudine. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide the necessary methodological detail for the accurate and reproducible characterization of this important antiretroviral agent. A comprehensive understanding of these fundamental properties is indispensable for the continued development and optimization of Stavudine-containing pharmaceutical products.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stavudine | 3056-17-5 [chemicalbook.com]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

Early In Vitro Studies on the Anti-HIV Activity of Stavudine (d4T): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (B1682478), also known as d4T, is a synthetic thymidine (B127349) nucleoside analogue with potent in vitro activity against the Human Immunodeficiency Virus (HIV).[1][2] It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which were the cornerstone of early combination antiretroviral therapy.[3][4] This technical guide provides a comprehensive overview of the early in vitro studies that established the anti-HIV activity of d4T, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.

Mechanism of Action

Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, d4T-triphosphate (d4T-TP).[2] This metabolic activation is a critical step for its antiviral activity.

Intracellular Activation Pathway

The intracellular conversion of d4T to its active form involves a three-step phosphorylation process mediated by cellular kinases.

Caption: Intracellular phosphorylation cascade of stavudine (d4T).

Once converted to d4T-TP, it acts as a competitive inhibitor of the HIV reverse transcriptase (RT).[1] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of d4T prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[4]

Quantitative Anti-HIV Activity

Early in vitro studies demonstrated the potent and selective inhibition of HIV-1 replication by d4T in various cell lines. The antiviral efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the drug's therapeutic window.

| Cell Line | HIV-1 Strain | Endpoint Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| CEM-Cl13 | Not Specified | MTT Assay | More potent than prodrugs | > 50-100 (for prodrugs) | Not specified for d4T | [6] |

| MT-4 | AZT-sensitive | Not Specified | Not explicitly stated for d4T | Not Specified | Not Specified | [7] |

| Wild-type cells | HIV-1 (IIIB) | Not Specified | ~0.3 (inferred) | Not Specified | > 720 (inferred) | [5] |

| Wild-type cells | HIV-2 (ROD) | Not Specified | ~0.36 (inferred) | Not Specified | > 400 (inferred) | [5] |

Note: The table above includes inferred values based on statements of relative potency from the cited literature, as direct tables from the earliest studies were not available in the search results.

Experimental Protocols

The in vitro anti-HIV activity of d4T was evaluated using various established experimental protocols. These assays typically involve infecting a susceptible cell line with HIV in the presence of varying concentrations of the drug and measuring the extent of viral replication or virus-induced cell killing.

General Workflow for In Vitro Anti-HIV Assay

References

- 1. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-HIV evaluation of D4T and D4T 5'-monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

Stavudine (d4T): An In-Depth Technical Guide to its Antiviral Spectrum and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral spectrum and potency of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

Mechanism of Action

Stavudine is a synthetic thymidine (B127349) nucleoside analog.[1][2] To exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, stavudine triphosphate (d4T-TP).[3][4] The mechanism of action of d4T-TP is twofold:

-

Competitive Inhibition of Reverse Transcriptase: d4T-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.[3][4]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA chain, d4T-TP causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA synthesis.[3][4]

Stavudine's activation is primarily mediated by thymidine kinase 1 (TK1), although other enzymes may be involved, albeit with lower efficiency.[5]

Antiviral Spectrum

Stavudine's primary antiviral activity is directed against the Human Immunodeficiency Virus (HIV).

-

HIV-1: Stavudine is a potent inhibitor of HIV-1.[6] It has demonstrated activity against both laboratory and clinical isolates of the virus.[7]

-

HIV-2: Stavudine also exhibits inhibitory activity against HIV-2.[8]

-

Human T-lymphotropic virus 1 (HTLV-1): In vitro studies have shown that Stavudine is susceptible to HTLV-1.[3]

-

Other Viruses: There is no significant evidence to suggest that Stavudine is effective against other viruses such as Hepatitis B Virus (HBV) or Hepatitis C Virus (HCV).

In Vitro Potency

The in vitro potency of Stavudine is typically measured by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its inhibition constant (Ki) for the reverse transcriptase enzyme.

Potency Against Wild-Type HIV

| Virus | Cell Line | Potency Metric | Value (µM) | Reference(s) |

| HIV-1 | Various | IC50 | 0.009 - 4 | [7] |

| HIV-1 (HXB2) | MT-4 | IC50 | 1.2 | [1] |

| HIV-2 (ROD) | Various | IC50 | 0.036 (as a ProTide) | [8] |

Potency Against Resistant HIV-1 Strains

Stavudine generally retains activity against many zidovudine (B1683550) (AZT)-resistant strains of HIV-1, although some cross-resistance can occur, particularly with mutations at codons M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[7]

| HIV-1 Strain | Resistance Profile | Cell Line | Potency Metric | Fold Change in IC50 | Reference(s) |

| Zidovudine-Resistant | - | PBMC | IC50 | Additive to synergistic with other drugs | [9] |

| Stavudine-Resistant (Post-therapy) | - | - | IC50 | >4 (in some isolates) | [10] |

Inhibition of HIV-1 Reverse Transcriptase

| Parameter | Value (µM) | Reference(s) |

| Ki (for d4T-TP) | 0.0083 - 0.032 | [7][10] |

Therapeutic Index

The therapeutic index (TI) is a measure of a drug's safety, calculated as the ratio of the cytotoxic concentration to the effective concentration. For a derivative of Stavudine, a ProTide, the selectivity index (a measure analogous to the therapeutic index) was found to be significantly high.[8] In one clinical trial, the most favorable therapeutic index was observed at a dose of 0.5 mg/kg/day.[11]

Experimental Protocols

The following are generalized protocols for common assays used to determine the in vitro potency of Stavudine.

HIV-1 p24 Antigen ELISA for Antiviral Potency

This assay quantifies the amount of HIV-1 p24 capsid protein, an indicator of viral replication.

Objective: To determine the concentration of Stavudine that inhibits HIV-1 replication by 50% (IC50).

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM, or PBMCs)

-

HIV-1 laboratory strain (e.g., HIV-1IIIB)

-

Stavudine stock solution

-

Complete cell culture medium

-

96-well cell culture plates

-

Commercial HIV-1 p24 antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Seed the 96-well plates with the appropriate cell line at a predetermined density.

-

Drug Dilution: Prepare serial dilutions of Stavudine in cell culture medium.

-

Infection: Add the HIV-1 virus stock to the wells containing the cells and the different concentrations of Stavudine. Include control wells with no drug (virus control) and no virus (cell control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Sample Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.

-

Add the collected supernatants and p24 standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the p24 standards.

-

Calculate the concentration of p24 in each supernatant.

-

Plot the percentage of p24 inhibition versus the log of Stavudine concentration and determine the IC50 value using non-linear regression analysis.

-

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme.

Objective: To determine the concentration of Stavudine triphosphate (d4T-TP) that inhibits the activity of recombinant HIV-1 RT by 50% (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Stavudine triphosphate (d4T-TP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)

-

Microtiter plates

-

Scintillation counter or appropriate detection instrument for the chosen label

Procedure:

-

Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(A)•oligo(dT) template-primer, and dNTPs.

-

Inhibitor Addition: Add serial dilutions of d4T-TP to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

-

Detection of DNA Synthesis:

-

For radioactive assays, filter the reaction mixture and wash to remove unincorporated [3H]-dTTP. Measure the radioactivity of the filter using a scintillation counter.

-

For colorimetric or fluorescent assays, follow the specific kit instructions for detection.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each concentration of d4T-TP compared to the no-inhibitor control.

-

Plot the percentage of inhibition versus the log of d4T-TP concentration and determine the IC50 value.

-

References

- 1. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antiretroviral Therapy in HTLV-1 Infection: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

- 5. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Dose-related activity of stavudine in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of Stavudine: A Technical Guide to its Bioactivation

An In-depth Exploration of the Intracellular Phosphorylation of Stavudine (B1682478) to its Active Triphosphate Form for Researchers, Scientists, and Drug Development Professionals.

Introduction: Stavudine (2',3'-didehydro-2',3'-dideoxythymidine, d4T), a synthetic thymidine (B127349) analogue, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for HIV-1 infection. As a prodrug, stavudine's antiviral activity is entirely dependent on its intracellular conversion to the active metabolite, stavudine triphosphate (d4T-TP). This transformation is a sequential three-step phosphorylation cascade orchestrated by host cellular kinases.[1][2] Understanding the intricacies of this metabolic pathway is paramount for optimizing therapeutic efficacy, comprehending drug-drug interactions, and elucidating mechanisms of toxicity. This technical guide provides a comprehensive overview of the intracellular phosphorylation of stavudine, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Phosphorylation Cascade: A Three-Step Enzymatic Conversion

The bioactivation of stavudine occurs within the cytoplasm and is catalyzed by three distinct cellular enzymes: Thymidine Kinase (TK), Thymidylate Kinase (TMPK), and Nucleoside Diphosphate (B83284) Kinase (NDPK). Each enzyme sequentially adds a phosphate (B84403) group to the stavudine molecule.

-

Stavudine to Stavudine Monophosphate (d4T-MP): The initial and rate-limiting step in the activation of stavudine is its phosphorylation to stavudine monophosphate (d4T-MP), primarily catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1) .[1][2] TK1 is a cell-cycle-regulated enzyme, with its highest activity during the S phase, which may explain why stavudine exhibits greater potency in actively dividing cells.[2] While TK1 is the principal enzyme, other kinases may be involved, albeit with lower efficiency.[3]

-

Stavudine Monophosphate to Stavudine Diphosphate (d4T-DP): The second phosphorylation step is the conversion of d4T-MP to stavudine diphosphate (d4T-DP). This reaction is catalyzed by Thymidylate Kinase (TMPK) , a key enzyme in the pyrimidine (B1678525) salvage pathway.

-

Stavudine Diphosphate to Stavudine Triphosphate (d4T-TP): The final and activating step is the phosphorylation of d4T-DP to the pharmacologically active stavudine triphosphate (d4T-TP). This is mediated by the broadly specific Nucleoside Diphosphate Kinase (NDPK) , which catalyzes the transfer of a phosphate group from ATP to d4T-DP.[4][5]

The resulting stavudine triphosphate then acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.

Quantitative Data: Enzymatic Kinetics

The efficiency of each phosphorylation step can be described by the kinetic parameters of the respective enzymes. While comprehensive kinetic data for all three human enzymes with stavudine and its metabolites are not fully available in the literature, the following table summarizes the known values.

| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Catalytic Efficiency (Vmax/Km) |

| Human Thymidine Kinase 1 (TK1) | Stavudine | ND | ND | ND |

| Human Thymidylate Kinase (TMPK) | d4T-MP | 110 | 1% | ~0.009 |

| Human Nucleoside Diphosphate Kinase (NDPK) | d4T-DP | ND | 10-fold higher than AZT-DP | ND |

ND: Not Determined in the reviewed literature.

Signaling Pathways and Regulation

The intracellular phosphorylation of stavudine is not a static process but is influenced by the cellular environment and regulatory networks that control the activity and expression of the involved kinases.

Regulation of Thymidine Kinase 1 (TK1)

TK1 activity is tightly linked to the cell cycle, with expression peaking during the S phase to provide the necessary building blocks for DNA synthesis.[6] This cell cycle-dependent expression is a critical factor in the antiviral activity of stavudine. The activity of TK1 can be allosterically regulated by ATP, which induces a conformational change from a low-affinity dimer to a high-affinity tetramer.[6]

Regulation of Thymidylate Kinase (TMPK)

The expression of human TMPK is also cell cycle-dependent.[7] The activity of TMPK can be influenced by the availability of its substrates, dTMP and ATP. The structural integrity of the dTMP and ATP binding domains is crucial for its catalytic function.[8]

Regulation of Nucleoside Diphosphate Kinase (NDPK)

NDPKs are generally considered housekeeping enzymes that maintain the intracellular pool of nucleoside triphosphates.[9][10] Their activity can be regulated by the cellular NTP/NDP ratio.[11] Some isoforms of NDPK are also implicated in a wide range of cellular processes, including signal transduction, cell proliferation, and differentiation, suggesting a more complex regulatory network than simple substrate availability.[9][12]

Experimental Protocols

The study of stavudine's intracellular metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assays

a) Thymidine Kinase (TK1) Activity Assay (Radiolabeled Substrate Method)

This assay measures the conversion of radiolabeled stavudine to d4T-MP.

-

Materials:

-

Recombinant human TK1 enzyme.

-

[³H]-Stavudine.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10 mM ATP.

-

DE-81 ion-exchange filter paper.

-

Wash buffer: 1 mM ammonium (B1175870) formate.

-

Elution buffer: 0.1 M HCl, 0.2 M KCl.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, varying concentrations of [³H]-stavudine, and ATP.

-

Initiate the reaction by adding the TK1 enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

Wash the discs three times with the wash buffer to remove unreacted [³H]-stavudine.

-

Elute the phosphorylated product ([³H]-d4T-MP) from the discs using the elution buffer.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed and determine the enzyme's kinetic parameters.

-

b) Thymidylate Kinase (TMPK) Activity Assay (Coupled Enzyme Assay)

This assay spectrophotometrically measures the production of ADP, which is coupled to the oxidation of NADH.

-

Materials:

-

Recombinant human TMPK enzyme.

-

d4T-MP.

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH.

-

Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

ATP.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, d4T-MP, ATP, NADH, PK, and LDH.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the TMPK enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the TMPK activity.

-

c) Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Coupled Enzyme Assay)

Similar to the TMPK assay, this method measures ADP production.

-

Materials:

-

Recombinant human NDPK enzyme.

-

d4T-DP.

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH.

-

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

ATP.

-

-

Procedure:

-

Follow the same procedure as the TMPK assay, but use d4T-DP as the substrate for the NDPK enzyme.

-

Analysis of Intracellular Stavudine Metabolites by HPLC

This protocol outlines the extraction and quantification of stavudine and its phosphorylated forms from cultured cells.

-

Cell Culture and Treatment:

-

Culture cells (e.g., CEM, H9, or peripheral blood mononuclear cells) to the desired density.

-

Treat the cells with a known concentration of stavudine for a specified time.

-

-

Sample Preparation (Cell Extraction):

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a cold extraction solution (e.g., 60% methanol (B129727) or 0.5 M perchloric acid).

-

Incubate on ice to allow for complete extraction.

-

Centrifuge to pellet the cell debris.

-

Neutralize the supernatant if an acidic extraction method was used.

-

-

HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: Anion-exchange column (e.g., Partisil-10 SAX).

-

Mobile Phase: A gradient of phosphate buffers (e.g., from 10 mM ammonium phosphate, pH 3.5, to 750 mM ammonium phosphate, pH 4.5).

-

Detection: Monitor the absorbance at a wavelength of 266 nm.

-

Quantification: Use external standards of stavudine, d4T-MP, d4T-DP, and d4T-TP to create a calibration curve for quantification.

-

Conclusion

The intracellular phosphorylation of stavudine is a critical determinant of its antiretroviral activity. This three-step enzymatic cascade, mediated by host cellular kinases, converts the prodrug into its active triphosphate form. A thorough understanding of the kinetics and regulation of the enzymes involved, namely thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, is essential for optimizing stavudine's therapeutic index and for the development of novel nucleoside analogues with improved activation profiles. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricacies of stavudine metabolism and its interaction with the cellular machinery. Further research to fully elucidate the kinetic parameters of all enzymatic steps and the complex regulatory networks will continue to be a valuable endeavor in the field of antiretroviral drug development.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 3. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. Regulation of cellular functions by nucleoside diphosphate kinases in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of dynamin by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stavudine as a Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine (B127349) nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). For many years, it was a cornerstone of antiretroviral therapy for the management of HIV-1 infection. This technical guide provides a comprehensive overview of the core mechanisms of stavudine, its activation, its role in the inhibition of HIV-1 reverse transcriptase, and the mechanisms underlying its significant mitochondrial toxicity. Detailed experimental protocols for assessing its activity and toxicity are provided, along with a summary of key quantitative data to facilitate comparative analysis.

Introduction

Stavudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2] Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting viral replication.[1] Despite its efficacy in suppressing viral load and improving immune function, the clinical use of stavudine has been significantly limited by its association with severe, often irreversible, mitochondrial toxicity, leading to adverse effects such as peripheral neuropathy, lipoatrophy, and lactic acidosis.[3][4][5] Understanding the intricate molecular mechanisms of stavudine's action and its off-target effects is crucial for the development of safer and more effective antiretroviral agents.

Mechanism of Action

Chemical Structure and Intracellular Phosphorylation

Stavudine is an analog of the naturally occurring nucleoside, thymidine. To become pharmacologically active, stavudine must undergo a three-step intracellular phosphorylation process mediated by host cellular kinases.[6][7][8]

-

Stavudine to Stavudine Monophosphate (d4T-MP): This initial step is catalyzed by thymidine kinase.

-

d4T-MP to Stavudine Diphosphate (B83284) (d4T-DP): Thymidylate kinase further phosphorylates the monophosphate form.

-

d4T-DP to Stavudine Triphosphate (d4T-TP): The final and active form is generated by nucleoside diphosphate kinase.

The efficiency of this phosphorylation cascade is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral potency.[8]

Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, stavudine triphosphate (d4T-TP), inhibits HIV-1 RT through a dual mechanism:

-

Competitive Inhibition: d4T-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 RT.[1][9]

-

Chain Termination: Once incorporated into the growing viral DNA strand, stavudine lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation.[1]

Quantitative Data

Pharmacokinetic Properties

Stavudine exhibits rapid oral absorption and good bioavailability.[2][10][11] Its elimination is primarily through renal excretion.[2]

| Parameter | Adult | Pediatric | Reference(s) |

| Bioavailability | ~86% | Similar to adults | [2][11] |

| Time to Peak (Tmax) | ~1 hour | ~1 hour | [10][12] |

| Half-life (t1/2) | 1 - 1.6 hours | Varies with age | [10][11][13] |

| Protein Binding | Negligible | Negligible | [2] |

| Elimination | ~40% renal | Similar to adults | [12] |

In Vitro Activity and Toxicity

| Parameter | Value | Target | Reference(s) |

| Ki (d4T-TP) | 0.0083 - 0.032 µM | HIV-1 Reverse Transcriptase | [9] |

| IC50 (Stavudine) | 0.22 µM | LINE-1 Retrotransposition | [14] |

Mitochondrial Toxicity

A major limitation of stavudine therapy is its significant mitochondrial toxicity, which is primarily attributed to the inhibition of human mitochondrial DNA polymerase-gamma (Pol γ).[5][15]

Inhibition of DNA Polymerase-Gamma

Similar to its action on HIV-1 RT, stavudine triphosphate can be mistakenly incorporated by Pol γ during the replication of mitochondrial DNA (mtDNA).[5] This leads to:

-

mtDNA Depletion: Incorporation of d4T-TP results in chain termination of the nascent mtDNA strand, leading to a reduction in the overall amount of mtDNA within the cell.[4][14]

-

Impaired Oxidative Phosphorylation: As mtDNA encodes essential subunits of the electron transport chain, its depletion disrupts the process of oxidative phosphorylation, leading to decreased ATP production and a shift towards anaerobic glycolysis.

Clinical Manifestations

The disruption of mitochondrial function manifests clinically as a range of adverse effects, including:

-

Lipoatrophy: A significant loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[4][16]

-

Peripheral Neuropathy: Nerve damage, typically causing pain, tingling, or numbness in the hands and feet.[3]

-

Lactic Acidosis: A potentially life-threatening buildup of lactate in the bloodstream due to impaired mitochondrial respiration.[5][15]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of stavudine on HIV-1 RT.[17][18][19][20]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (containing template-primer like poly(A)·oligo(dT))

-

dNTP mix (containing biotin- and digoxigenin-labeled dUTP)

-

Stavudine triphosphate (d4T-TP) dilutions

-

Lysis Buffer

-

Streptavidin-coated microplate

-

Wash Buffer

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, dNTP mix, and various concentrations of d4T-TP.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reverse transcription reaction. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add the anti-DIG-POD conjugate and incubate. After another wash step, add the peroxidase substrate.

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each d4T-TP concentration and determine the IC50 value.

Mitochondrial DNA Quantification by qPCR

This protocol describes the quantification of mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).[21][22][23][24]

Materials:

-

Cultured cells (e.g., HepG2) treated with stavudine

-

DNA extraction kit

-

Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M)

-

SYBR Green qPCR Master Mix

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture cells and expose them to various concentrations of stavudine for a specified period.

-

DNA Extraction: Isolate total DNA from the treated and control cells.

-

qPCR Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Include no-template controls.

-

qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct values to the nDNA Ct values.

Lactate Production Assay

This protocol measures extracellular lactate concentration as an indicator of mitochondrial dysfunction and a shift to anaerobic glycolysis.[25]

Materials:

-

Cultured cells treated with stavudine

-

Cell culture medium

-

Lactate assay kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of stavudine.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Assay Procedure: Follow the instructions of the commercial lactate assay kit. This typically involves mixing the supernatant with a reaction solution containing lactate oxidase and a probe.

-

Incubation: Incubate the mixture for the recommended time to allow for the enzymatic reaction and color/fluorescence development.

-

Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Determine the lactate concentration in each sample by comparing the readings to a standard curve.

Resistance

The prolonged use of stavudine can lead to the selection of HIV-1 strains with reduced susceptibility to the drug. Resistance to stavudine is often associated with specific mutations in the reverse transcriptase gene.

Thymidine Analog Mutations (TAMs): A common pathway for NRTI resistance, TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) can confer cross-resistance to other thymidine analogs like zidovudine (B1683550).[26][27]

Q151M Complex: The Q151M mutation, often accompanied by other mutations, can lead to broad cross-resistance to multiple NRTIs.[12]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of stavudine in reducing HIV-1 viral load and increasing CD4+ T-cell counts, both in treatment-naïve and treatment-experienced patients.[3][28][29][30] However, its long-term use is limited by its toxicity profile.[31]

| Study / Regimen | Duration | Change in HIV-1 RNA (log10 copies/mL) | Change in CD4+ cells (cells/mm³) | Reference(s) |

| Stavudine vs. Zidovudine (ZDV-experienced) | 48 weeks | -0.18 (Stavudine) vs. -0.70 (ZDV+3TC) | +36 (Stavudine) | [30] |

| Stavudine monotherapy | 52 weeks | Approx. -0.5 | Significant increase | [28] |

| Stavudine dose-ranging | 48-79 weeks | Dose-dependent decrease | Dose-dependent increase | [29] |

Conclusion

Stavudine is a potent NRTI that effectively inhibits HIV-1 replication. Its mechanism of action, involving intracellular phosphorylation and subsequent competitive inhibition and chain termination of viral DNA synthesis, is well-characterized. However, its significant off-target inhibition of mitochondrial DNA polymerase-gamma leads to severe toxicities that have largely led to its replacement by safer alternatives in clinical practice. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to understand the nuances of NRTI action and to design novel antiretroviral agents with improved safety profiles.

References

- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 2. Stavudine - Wikipedia [en.wikipedia.org]

- 3. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]

- 5. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 8. benchchem.com [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of stavudine in patients with AIDS or AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prevalence of lipoatrophy and mitochondrial DNA content of blood and subcutaneous fat in HIV-1-infected patients randomly allocated to zidovudine- or stavudine-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Mitochondrial subhaplogroups and differential risk of stavudine-induced lipodystrophy in Malawian HIV/AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MtDNA copy number [protocols.io]

- 23. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sciencellonline.com [sciencellonline.com]

- 25. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Biologic effects and safety of stavudine: overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Virologic and CD4+ cell responses to new nucleoside regimens: switching to stavudine or adding lamivudine after prolonged zidovudine treatment of human immunodeficiency virus infection. ACTG 302 Study Team. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Systematic review of clinical trials evaluating low doses of stavudine as part of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Results of Stavudine Monotherapy: A Technical Overview

This technical guide provides a detailed analysis of the initial clinical trial results for stavudine (B1682478) (d4T) monotherapy in the treatment of HIV infection. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the early efficacy, safety, and pharmacological profile of this nucleoside reverse transcriptase inhibitor.

Mechanism of Action

Stavudine is a synthetic thymidine (B127349) nucleoside analog. Its antiviral activity is contingent on intracellular phosphorylation by cellular kinases to its active moiety, stavudine triphosphate (d4T-TP).[1] As a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), stavudine triphosphate obstructs the activity of HIV-1 reverse transcriptase.[2] Incorporation of d4T-TP into the elongating viral DNA chain results in premature termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of a phosphodiester bond with the succeeding nucleotide.[1][2] This action effectively halts the replication of the virus.[1]

Data Presentation: Efficacy and Safety from Early Monotherapy Trials

The initial clinical evaluations of stavudine monotherapy in Phase I and II trials demonstrated dose-dependent antiviral activity and established a safety profile.

Table 1: Summary of Phase I/II Clinical Trial Results for Stavudine Monotherapy [3][4]

| Parameter | Finding | Dose Range | Patient Population |

| CD4 Cell Count | Dose-related increases observed. | 0.1 to 12.0 mg/kg/day | 259 patients with AIDS or AIDS-related complex. |

| Serum p24 Antigen | Dose-related declines noted. | 0.1 to 12.0 mg/kg/day | 259 patients with AIDS or AIDS-related complex. |

| Plasma HIV-1 RNA | Reduction of approximately 0.5 log from baseline at weeks 10 and 52. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |

| Peripheral Blood Mononuclear Cell (PBMC) Virus Titers | Decreased by 1-2 logs for up to 52 weeks. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |

| Immune Complex-Dissociated p24 Antigen | Reduced by 37%-67% from baseline for up to 52 weeks. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |

| Tolerability | Doses ≤ 2 mg/kg/day were well-tolerated. | ≤ 2 mg/kg/day | 216 patients. |

| Median Duration of Therapy | ≥ 48 weeks (Phase I), ≥ 79 weeks (Phase II) for doses ≤ 2 mg/kg/day. | ≤ 2 mg/kg/day | 216 patients. |

| Dose-Limiting Toxicity | Peripheral neuropathy (related to dose and duration). | > 2 mg/kg/day | 259 patients. |

| Hematologic Toxicity | No evidence of dose-related hematologic toxicity. | 0.1 to 12.0 mg/kg/day | 259 patients. |

Table 2: Comparative Efficacy of Stavudine vs. Zidovudine (B1683550) Monotherapy in Zidovudine-Experienced Patients [5]

| Outcome | Stavudine Group | Zidovudine Group | Relative Risk (95% CI) | P-value |

| Clinical Progression Rate (per 100 person-years) | 26 | 32 | 0.75 (0.58 to 0.98) | 0.03 |

| Mortality Risk | 26% lower | - | 0.74 (0.53 to 1.02) | 0.066 |

| Mean CD4+ Cell Count Increase from Baseline (at 4 weeks, sustained for 96 weeks) | 30 cells/mm³ higher | - | - | < 0.001 |

| Peripheral Neuropathy Incidence | 12% | 4% | - | < 0.001 |

| Nausea and Vomiting | Less common | More common | - | < 0.01 |

Experimental Protocols

The methodologies for the initial clinical trials of stavudine monotherapy involved dose-escalation studies and comparative analyses.

Phase I/II Dose-Ranging and Safety Studies [3][4]

-

Objective: To determine the safety, tolerability, and biological effects of stavudine in patients with AIDS and AIDS-related complex.

-

Study Design: Two Phase I trials (n=84 and n=23 for patients with hematologic intolerance to zidovudine) and a Phase II trial (n=152) were conducted. These were dose-ranging studies.

-

Patient Population: Adult patients with diagnosed AIDS or AIDS-related complex. A separate study focused on patients who were intolerant to zidovudine.

-

Intervention: Oral administration of stavudine at doses ranging from 0.1 to 12.0 mg/kg per day.

-

Primary Endpoints: Safety and tolerability, with the predominant dose-limiting toxicity being peripheral neuropathy.

-

Secondary Endpoints: Changes in surrogate markers including CD4 cell count, serum p24 antigen levels, and body weight.

-

Virological Assessment: In a cohort of 15 patients, the antiviral effect was measured by quantitative mononuclear cell culture, plasma RNA levels via polymerase chain reaction (PCR), and immune complex-dissociated p24 antigenemia at baseline and at weeks 4, 10, 22, 34, and 52 of therapy.

Bristol-Myers Squibb Stavudine/019 Study Group: A Comparative Trial [5]

-

Objective: To evaluate the clinical efficacy of stavudine monotherapy compared to zidovudine in HIV-infected patients with prior zidovudine experience.

-

Study Design: A randomized, controlled, double-blind clinical trial.

-

Setting: 56 outpatient clinics in the United States, France, and Italy.

-

Patient Population: 822 HIV-infected adults with CD4+ cell counts between 50 and 500 cells/mm³ who had received at least 6 months of prior zidovudine treatment.

-

Intervention: Patients were randomized to receive either oral stavudine capsules or oral zidovudine capsules.

-

Primary Endpoint: Clinical progression, defined as the occurrence of an AIDS-defining event or death.

-

Secondary Endpoints: CD4+ cell counts, incidence of adverse events.

Visualizations

Mechanism of Action of Stavudine

The following diagram illustrates the intracellular activation of stavudine and its subsequent inhibition of HIV reverse transcriptase.

Caption: Intracellular phosphorylation of Stavudine and inhibition of HIV reverse transcriptase.

Generalized Workflow of an Early Stavudine Monotherapy Clinical Trial

This diagram outlines the typical workflow for the initial clinical trials of stavudine monotherapy.

References

- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Biologic effects and safety of stavudine: overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy of monotherapy with stavudine compared with zidovudine in HIV-infected, zidovudine-experienced patients. A randomized, double-blind, controlled trial. Bristol-Myers Squibb Stavudine/019 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Stavudine: An In-depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacokinetic and oral bioavailability studies of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The following sections detail the experimental methodologies, summarize key quantitative data from early clinical trials, and visualize the metabolic activation of this important antiretroviral agent.

Executive Summary